Cyclopentyltriphenylphosphonium bromide

概述

描述

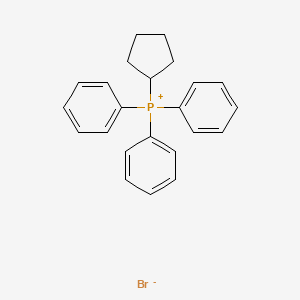

Cyclopentyltriphenylphosphonium bromide is an organophosphorus compound with the molecular formula C23H24P.Br. It is a quaternary phosphonium salt, where the phosphorus atom is bonded to three phenyl groups and one cyclopentyl group, with bromide as the counterion. This compound is commonly used in organic synthesis, particularly in the preparation of Wittig reagents.

准备方法

Synthetic Routes and Reaction Conditions

Cyclopentyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with cyclopentyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) or acetonitrile, under reflux conditions. The general reaction is as follows:

Ph3P+C5H9Br→Ph3P+C5H9Br−

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of microwave irradiation to accelerate the reaction. This method can achieve high yields in a shorter time compared to conventional heating methods. The reaction is typically carried out at 60°C for 30 minutes in the presence of THF .

化学反应分析

Types of Reactions

Cyclopentyltriphenylphosphonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Solvents: Typical solvents include THF, acetonitrile, and dichloromethane.

Major Products

The major products of these reactions depend on the specific nucleophile used. For example, reacting this compound with sodium methoxide would yield cyclopentyltriphenylphosphonium methoxide.

科学研究应用

Cyclopentyltriphenylphosphonium bromide is a chemical compound with the molecular formula . It has a molecular weight of 421.34 g/mol .

Chemical Properties and Hazards

This compound is known to cause skin and serious eye irritation, and may cause respiratory tract irritation . It is recommended to avoid contact with skin and eyes, and to ensure adequate ventilation when using this chemical .

GHS Classification

- Skin Irritation: Category 2 (Warning)

- Eye Irritation: Category 2 (Warning)

- Specific Target Organ Toxicity (Single Exposure): Category 3 (Warning), May cause respiratory irritation

Precautionary Statements

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray .

- P264: Wash thoroughly after handling .

- P280: Wear protective gloves/protective clothing/eye protection/face protection .

- P302 + P352: IF ON SKIN: Wash with plenty of water .

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

- P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing .

- P337 + P317: If eye irritation persists: Get medical advice/attention .

- P501: Dispose of contents/container to an approved waste disposal plant .

Applications

- Anti-Inflammatory Agents this compound has been used in the creation of glucocorticoid-selective anti-inflammatory agents .

- Corrosion Inhibition: this compound is investigated as a corrosion inhibitor for mild steel in sulfuric acid environments . However, it has been found that cyclohexyltriphenylphosphonium bromide exhibits superior inhibition potential compared to this compound .

- Synthesis of Polycyclic Terpenoids: this compound is used in the synthesis of polycyclic terpenoids through intramolecular hydroarylation .

- Olefination Reactions: It is used in base-promoted olefination reactions between alkylphosphonium salts and activated alkyl halides to produce alkenes .

Handling and Safety Measures

When handling this compound, it is essential to follow safety guidelines to minimize potential hazards :

- Engineering Controls: Implement engineering controls to remove hazards or create barriers between workers and hazards . Process controls should change job activities to reduce risk .

- Personal Protective Equipment (PPE): Wear gloves with a thickness greater than 0.035 mm for general applications .

- First Aid Measures:

- Eye Contact: If the chemical comes into contact with the eyes, immediately rinse with water .

- Inhalation: While the material is not expected to cause respiratory tract irritation, minimize exposure and use suitable control measures .

- Ingestion: The material has not been classified as harmful by ingestion, but good hygiene practices should be followed .

- Skin Contact: Can cause skin irritation .

作用机制

The mechanism of action of cyclopentyltriphenylphosphonium bromide primarily involves its role as a phosphonium salt. In organic synthesis, it acts as a source of the phosphonium ylide, which can react with carbonyl compounds to form alkenes via the Wittig reaction. The molecular target in this case is the carbonyl group, and the pathway involves the formation of a betaine intermediate, followed by the elimination of the phosphine oxide.

相似化合物的比较

Similar Compounds

- Cyclopropyltriphenylphosphonium bromide

- Methyltriphenylphosphonium bromide

- Benzyltriphenylphosphonium bromide

Uniqueness

Cyclopentyltriphenylphosphonium bromide is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to other similar compounds. This can influence its reactivity and the types of products formed in chemical reactions .

生物活性

Cyclopentyltriphenylphosphonium bromide (CPTP) is a phosphonium salt with a unique structure that has garnered attention in various biological applications. This compound is characterized by its triphenylphosphonium cation and cyclopentyl group, which contribute to its biological activity. The exploration of CPTP's biological properties is essential for understanding its potential therapeutic applications, particularly in the context of mitochondrial function and cellular processes.

Chemical Structure and Properties

CPTP has the following chemical formula: CHBrP. Its structure includes a triphenylphosphonium moiety, which enhances its lipophilicity and allows it to penetrate cellular membranes effectively. The bromide ion serves as a counterion, stabilizing the phosphonium cation.

| Property | Value |

|---|---|

| Molecular Formula | CHBrP |

| Molecular Weight | 405.35 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

CPTP is known to influence mitochondrial function, primarily through its ability to act as a mitochondrial-targeting agent. The triphenylphosphonium group facilitates the accumulation of CPTP within mitochondria due to the negative membrane potential of these organelles. This property makes it a valuable tool for studying mitochondrial dynamics and function.

Cellular Uptake and Localization

Research indicates that CPTP can effectively penetrate various cell types, including cancer cells, where it accumulates in mitochondria. This selective localization is critical for its role in inducing apoptosis in cancer cells while sparing normal cells.

Case Studies and Research Findings

-

Mitochondrial Targeting and Apoptosis

- A study demonstrated that CPTP triggers apoptosis in cancer cells by disrupting mitochondrial membrane potential and promoting the release of cytochrome c into the cytosol, leading to caspase activation .

- In vivo studies using animal models have shown that CPTP administration results in significant tumor regression, highlighting its potential as an anticancer agent.

- Neuroprotective Effects

- Cardioprotective Properties

Comparative Biological Activity

The following table summarizes the comparative biological activities of CPTP with other phosphonium compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound (CPTP) | Mitochondrial targeting | Induces apoptosis; neuroprotection; cardioprotection |

| Triphenylphosphonium bromide | Mitochondrial targeting | Limited anticancer activity |

| Octadecyltriphenylphosphonium bromide | Mitochondrial targeting | Enhanced cytotoxicity in cancer |

属性

IUPAC Name |

cyclopentyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24P.BrH/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYWSVSFFTZZPE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371008 | |

| Record name | Cyclopentyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7333-52-0 | |

| Record name | Cyclopentyltriphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7333-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。